molecular formula C10H10N2O2 B3005977 Methyl 7-methyl-1H-indazole-3-carboxylate CAS No. 1352398-58-3

Methyl 7-methyl-1H-indazole-3-carboxylate

Cat. No.: B3005977
CAS No.: 1352398-58-3
M. Wt: 190.202
InChI Key: NEWIDAHGDMDQQG-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indazole derivatives . Another approach involves the reaction of substituted hydrazines with β-keto esters under acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The process may involve continuous flow reactors to maintain optimal reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

Methyl 7-methyl-1H-indazole-3-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-bromo-1H-indazole-3-carboxylate
  • Methyl 1H-indazole-3-carboxylate
  • Methyl 7-methyl-2H-indazole-3-carboxylate

Uniqueness

Methyl 7-methyl-1H-indazole-3-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other indazole derivatives, it may exhibit distinct pharmacological properties and synthetic utility .

Properties

IUPAC Name

methyl 7-methyl-2H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)11-12-9(7)10(13)14-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWIDAHGDMDQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(NN=C12)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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